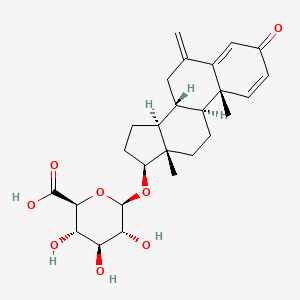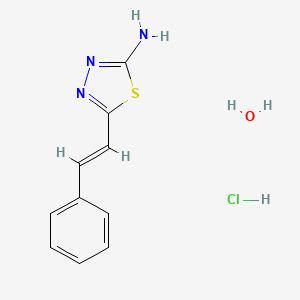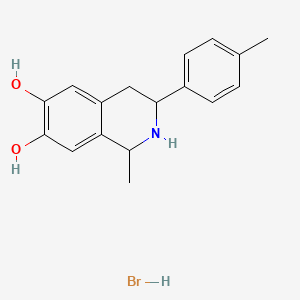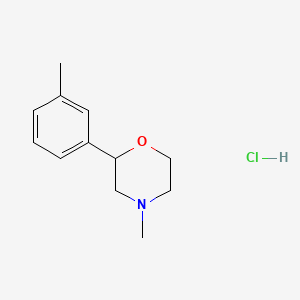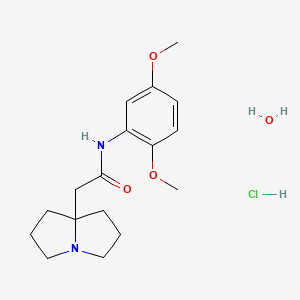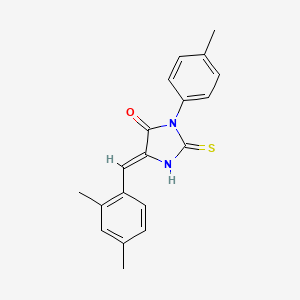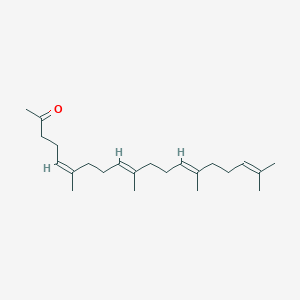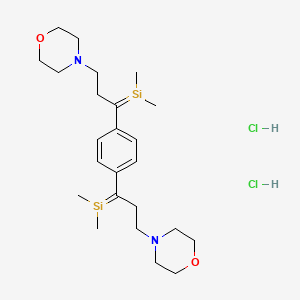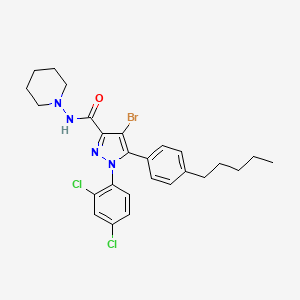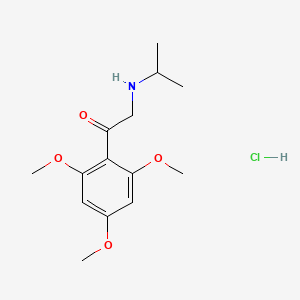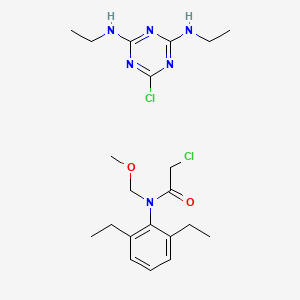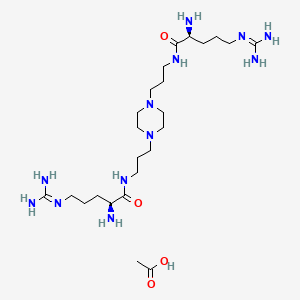
Ciraparantag acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciraparantag acetate is a small molecule designed as an anticoagulant reversal agent. It is specifically engineered to bind noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) such as rivaroxaban, apixaban, and dabigatran. This binding characteristic allows this compound to rapidly reverse the effects of these anticoagulants, making it a potential lifesaver in cases of uncontrolled bleeding.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ciraparantag acetate is synthesized through a series of chemical reactions involving the combination of arginine units with a piperazine linker. The synthesis typically involves the following steps:
Activation of Arginine Units: The arginine units are activated using reagents such as carbodiimides to form reactive intermediates.
Coupling Reaction: The activated arginine units are then coupled with piperazine to form the intermediate compound.
Final Modifications: The intermediate compound undergoes further modifications, including acetylation, to yield this compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic routes described above. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced purification techniques, such as chromatography, are employed to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Ciraparantag acetate primarily undergoes noncovalent binding reactions with anticoagulants. These reactions are based on charge-charge interactions and hydrogen bonding.
Common Reagents and Conditions:
Reagents: Carbodiimides, acetyl chloride, and various solvents are commonly used in the synthesis and modification of this compound.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed: The major product formed is this compound itself, with minor by-products such as unreacted starting materials and side products that are removed during purification.
Applications De Recherche Scientifique
Ciraparantag acetate has several scientific research applications, including:
Chemistry: It is used as a model compound to study noncovalent binding interactions and the design of other anticoagulant reversal agents.
Biology: Research on the biological effects of this compound includes its impact on coagulation pathways and its potential use in treating bleeding disorders.
Medicine: It is being investigated as a reversal agent for various anticoagulants in clinical settings. Studies have shown its efficacy in reversing the effects of DOACs and heparins in animal models and human trials.
Industry: The pharmaceutical industry is exploring the use of this compound in developing new anticoagulant therapies and reversal agents.
Mécanisme D'action
Ciraparantag acetate is unique in its ability to bind to a wide range of anticoagulants, including both heparins and DOACs. Similar compounds, such as Andexanet alfa and Idarucizumab, are also used as anticoagulant reversal agents but have different mechanisms of action and specificities. Andexanet alfa is a recombinant protein that binds to factor Xa inhibitors, while Idarucizumab is a monoclonal antibody that binds to dabigatran.
Comparaison Avec Des Composés Similaires
Andexanet alfa
Idarucizumab
Prothrombin complex concentrate
Vitamin K
Ciraparantag acetate stands out due to its broad-spectrum activity and rapid onset of action, making it a promising candidate for clinical use in emergency situations involving anticoagulant-related bleeding.
Propriétés
Numéro CAS |
1644388-83-9 |
|---|---|
Formule moléculaire |
C24H52N12O4 |
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C22H48N12O2.C2H4O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;1-2(3)4/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);1H3,(H,3,4)/t17-,18-;/m0./s1 |
Clé InChI |
WKFBGJBMZOZLMI-APTPAJQOSA-N |
SMILES isomérique |
CC(=O)O.C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(=O)O.C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





